(3-ethynylmorpholin-3-yl)methanol, trifluoroacetic acid
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Overview
Description
(3-ethynylmorpholin-3-yl)methanol, trifluoroacetic acid is a chemical compound with the CAS number 2613387-87-2. This compound is known for its unique reactivity and precision, making it a valuable tool in various scientific research fields . It boasts a molecular weight of 255.2 g/mol and a minimum purity of 95% .
Preparation Methods
The synthesis of (3-ethynylmorpholin-3-yl)methanol, trifluoroacetic acid involves several stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently and cost-effectively .
Chemical Reactions Analysis
(3-ethynylmorpholin-3-yl)methanol, trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3-ethynylmorpholin-3-yl)methanol, trifluoroacetic acid has a wide range of scientific research applications:
Chemistry: It is used in the study of organic reactions, particularly in the synthesis of complex organic molecules.
Biology: The compound is valuable in biochemical research for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of (3-ethynylmorpholin-3-yl)methanol, trifluoroacetic acid involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The trifluoroacetic acid component can enhance the compound’s reactivity and stability, making it effective in various applications.
Comparison with Similar Compounds
(3-ethynylmorpholin-3-yl)methanol, trifluoroacetic acid can be compared with other similar compounds, such as:
(3-ethynylmorpholin-3-yl)methanol: This compound lacks the trifluoroacetic acid component, which may affect its reactivity and stability.
(3-ethynylmorpholin-3-yl)methanol, hydrochloric acid: The presence of hydrochloric acid instead of trifluoroacetic acid can lead to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of the ethynyl group and trifluoroacetic acid, which provides a unique blend of reactivity and precision .
Properties
CAS No. |
2613387-87-2 |
---|---|
Molecular Formula |
C9H12F3NO4 |
Molecular Weight |
255.2 |
Purity |
95 |
Origin of Product |
United States |
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